1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone chemical properties
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological context of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone, a member of the N-arylpiperazine class of compounds. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives.
Core Chemical Properties
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is an organic compound featuring a central piperazine ring linked to a 3-aminophenyl group at one nitrogen and an acetyl group at the other. The quantitative physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 206879-65-4 | ChemicalBook |
| Molecular Formula | C₁₂H₁₇N₃O | ChemicalBook |
| Molecular Weight | 219.28 g/mol | ChemicalBook |
| IUPAC Name | 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone | --- |
| Synonym | 3-(4-acetyl-1-piperazinyl)aniline | Sigma-Aldrich |
| InChI Key | ZDNZOUXIQFHVEP-UHFFFAOYSA-N | Sigma-Aldrich |
| Melting Point | 127-129 °C | ChemicalBook |
| Boiling Point | 462.4 ± 40.0 °C (Predicted) | ChemicalBook |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 5.35 ± 0.10 (Predicted) | ChemicalBook |
Experimental Protocols: Synthesis
A specific, peer-reviewed synthesis protocol for 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone is not extensively detailed in the literature. However, a plausible and robust two-stage synthetic route can be proposed based on established methods for the synthesis of N-arylpiperazines and subsequent N-acetylation.[1]
Stage 1: Synthesis of 1-(3-Aminophenyl)piperazine (Precursor)
This stage involves the formation of the N-arylpiperazine core. A common method is the cyclization reaction between an appropriate aniline and bis(2-chloroethyl)amine.[1][2]
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and a high-boiling point solvent such as diethylene glycol monomethyl ether (diglyme).
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Cyclization: Heat the reaction mixture to 150-160 °C and maintain under reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up & Isolation (Nitro-intermediate): After cooling to room temperature, pour the mixture into water and basify with a concentrated NaOH solution to pH > 10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(3-nitrophenyl)piperazine.
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Reduction: Dissolve the crude 1-(3-nitrophenyl)piperazine in a suitable solvent like ethanol or methanol. Add a reducing agent, such as palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring. Alternatively, a chemical reducing agent like tin(II) chloride or iron powder in acidic medium can be used.
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Work-up & Isolation (Amino-precursor): Upon completion of the reduction (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the target precursor, 1-(3-aminophenyl)piperazine. Further purification can be achieved by column chromatography if necessary.
Stage 2: N-Acetylation to Yield 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone
This final stage involves the selective acetylation of the secondary amine on the piperazine ring.
Methodology:
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Reaction Setup: Dissolve the 1-(3-aminophenyl)piperazine precursor (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask cooled in an ice bath (0 °C). Add a mild base, such as triethylamine (1.2 eq), to act as an acid scavenger.
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Acetylation: Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
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Work-up & Purification: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Final Product: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield pure 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed two-stage synthesis of the target compound.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity and mechanism of action for 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone are not widely available in current literature. However, the broader N-arylpiperazine scaffold is a privileged structure in pharmacology, known to interact with a variety of biological targets.[3]
Derivatives of arylpiperazine are well-known for their effects on the central nervous system, particularly as ligands for serotonin (5-HT) and dopamine receptors.[3][4] Many act as agonists or antagonists at 5-HT₁A receptors, which are G-protein coupled receptors (GPCRs) involved in modulating mood and anxiety.[3][5] The key pharmacophoric interactions typically involve an ionic bond between the protonated piperazine nitrogen and an aspartate residue in the receptor, and a CH-π interaction between the aryl ring and a phenylalanine residue.[5]
Beyond neurology, arylpiperazine derivatives have been investigated for a range of other therapeutic applications, including:
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Anticancer Activity: Some derivatives have shown antiproliferative effects on various cancer cell lines, including prostate and breast cancer.[5][6]
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Antimicrobial and Antifungal Activity: Studies have reported that certain substituted piperazines exhibit significant activity against bacterial and fungal strains.[2][7][8]
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Anti-inflammatory and Antihistamine Properties: The piperazine scaffold is present in several anti-inflammatory and antihistamine drugs.[9][10][11]
The biological activity of 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone would depend on its specific binding affinity and efficacy at these and other potential targets, which requires empirical validation.
Visualized Signaling Pathway Example
The diagram below illustrates a generalized signaling pathway for a typical arylpiperazine agonist acting on the 5-HT₁A receptor, a common target for this class of compounds.
Caption: Example pathway for a 5-HT1A receptor agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
